1-(Vinyloxy)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-ethenoxynaphthalene |
InChI |
InChI=1S/C12H10O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2 |
InChI Key |
OHSFPBQPZFLOKE-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1 Vinyloxy Naphthalene
Electrophilic and Nucleophilic Reactions of the Vinyloxy Moiety
The vinyloxy moiety of 1-(vinyloxy)naphthalene is characterized by a carbon-carbon double bond directly attached to an oxygen atom, which in turn is bonded to the naphthalene (B1677914) ring. This arrangement confers a unique reactivity upon the vinyl group, making it susceptible to both electrophilic and nucleophilic attacks. The oxygen atom's lone pairs can donate electron density to the double bond through resonance, making the terminal carbon atom (β-carbon) nucleophilic and prone to attack by electrophiles.
Electrophilic addition to the vinyloxy group is a common reaction pathway. For instance, in the presence of an acid catalyst, the vinyl ether can be protonated to generate an oxocarbenium ion. nih.govnih.gov This intermediate is highly electrophilic and can react with various nucleophiles. nih.govnih.gov The naphthalene ring, being an aromatic system, influences the reactivity of the vinyloxy group through its electronic effects. The naphthyl group is generally considered to be electron-withdrawing compared to a simple alkyl group, which might slightly modulate the nucleophilicity of the vinyl group.
Naphthalene itself undergoes electrophilic substitution, preferentially at the α-position (C1). youtube.comcutm.ac.in The presence of the vinyloxy group at the 1-position, being an oxygen-containing substituent, can further influence the regioselectivity of electrophilic attack on the naphthalene ring.
Nucleophilic attack can also occur, particularly in reactions where the vinyl group is part of a larger conjugated system or is influenced by strong electron-withdrawing groups. However, for simple vinyl ethers, electrophilic attack is the more predominant mode of reaction. youtube.com
Cycloaddition Reactions
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com While this compound itself is not a diene, its vinyloxy group can act as a dienophile. The electron-donating nature of the oxygen atom can enhance the reactivity of the double bond towards electron-deficient dienes.
Studies on similar compounds, such as 1-vinyl-6-methoxy-3,4-dihydronaphthalene, have demonstrated their participation in Diels-Alder reactions with dienophiles like maleic anhydride (B1165640) and citraconic anhydride. google.comnih.gov In these cases, the vinyl group attached to the naphthalene system acts as the diene. Conversely, the vinyloxy group of this compound would be expected to react as a dienophile. The stereochemistry and regioselectivity of such reactions would be influenced by the electronic and steric properties of both the diene and the dienophile.
The naphthalene moiety can also participate in dearomative [4+2] cycloaddition reactions under visible-light energy-transfer catalysis, reacting with vinyl arenes to form bicyclo[2.2.2]octa-2,5-diene scaffolds. semanticscholar.org
Photochemical Cycloadditions (Relevant to Vinyloxy-Naphthalene Derivatives)
Naphthalene derivatives are known to undergo photochemical cycloaddition reactions. rsc.orgnih.gov For instance, naphthalene acrylic acids can undergo photochemical [2+2] cycloadditions, leading to the formation of cyclobutane (B1203170) derivatives. rsc.orgnih.gov These reactions can be directed by templates to achieve selective homo- and heterodimerizations. rsc.orgnih.gov
While specific studies on the photochemical cycloadditions of this compound are not prevalent, the known photoreactivity of the naphthalene core suggests that this compound could participate in similar reactions. Irradiation with UV light could lead to the formation of [2+2] or [4+4] cycloadducts, depending on the reaction conditions and the presence of other reactants. Furthermore, intramolecular dearomative [5+4] cycloadditions of naphthalene-derived vinylcyclopropanes have been reported under visible-light irradiation, yielding polycyclic molecules with nine-membered rings. nih.gov
Rearrangement Reactions (e.g., Claisen Rearrangement)
The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. wikipedia.orglibretexts.org
For an aryl vinyl ether like this compound, if an allyl group were attached to the oxygen atom instead of a vinyl group (forming an allyl naphthyl ether), it would be expected to undergo a Claisen rearrangement. The reaction would involve the migration of the allyl group to the ortho position of the naphthalene ring (the 2-position or the 8-position). The initial rearrangement would lead to a non-aromatic intermediate, which would then tautomerize to restore the aromaticity of the naphthalene ring, resulting in an allyl-substituted naphthol. organic-chemistry.orglibretexts.org
The general mechanism for the aromatic Claisen rearrangement is as follows:
Heating of the allyl aryl ether.
Formation of a cyclic six-membered transition state.
Concerted bond formation and cleavage, leading to a non-aromatic intermediate.
Tautomerization to restore the aromatic ring and form the final product.
This powerful carbon-carbon bond-forming reaction is a valuable tool in organic synthesis. wikipedia.org
Hydrocyanation Reactions (e.g., Stereocontrolled Cyanohydrin Ether Synthesis from Vinyl Ethers)
Vinyl ethers can undergo hydrocyanation reactions to yield cyanohydrin ethers. nih.govnih.gov This transformation can be mediated by a Brønsted acid, which protonates the vinyl ether to form an oxocarbenium ion. nih.govnih.gov This electrophilic intermediate then reacts with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to afford the cyanohydrin ether. nih.govnih.gov
The reaction can be performed to produce racemic products by first converting the vinyl ether to an α-chloro ether, followed by Brønsted acid-mediated ionization and cyanide addition. nih.govnih.gov
| Reactant | Reagents | Product | Reference |
| Vinyl Ether | 1. HCl, 2. TMSCN | Racemic Cyanohydrin Ether | nih.govnih.gov |
Furthermore, enantiomerically enriched cyanohydrin ethers can be synthesized through an asymmetric hydrocyanation process. nih.govnih.gov This is achieved by using a chiral Brønsted acid catalyst to directly protonate the vinyl ether, forming a chiral ion pair. nih.govnih.gov The subsequent nucleophilic attack by TMSCN proceeds with stereocontrol. nih.govnih.gov Phenol is often used as a stoichiometric proton source in these asymmetric reactions. nih.gov
| Reactant | Reagents | Catalyst | Product | Reference |
| Vinyl Ether | TMSCN, Phenol | Chiral Brønsted Acid | Enantiomerically Enriched Cyanohydrin Ether | nih.govnih.gov |
This method represents a significant advancement in the stereocontrolled synthesis of cyanohydrin ethers from vinyl ethers.
Radical Reactions and Oxidative Couplings (General Relevance to Vinyloxy Ethers)
The naphthalene ring system is susceptible to attack by radicals. For instance, the reaction of naphthalene with hydroxyl radicals can lead to the formation of various oxygenated products, including 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone. researchgate.net The initial step involves the addition of the OH radical to the aromatic ring. nih.gov
The vinyl group of this compound can also participate in radical reactions. Vinyl radicals are highly reactive intermediates that can be involved in various transformations, including substitution and cyclization reactions. rsc.org The presence of the oxygen atom adjacent to the double bond in the vinyloxy group can influence the stability and reactivity of any radical intermediates formed.
Functional Group Compatibility in Transformations
The vinyloxy group, particularly when attached to an aromatic system like the naphthalene core in this compound, exhibits distinct reactivity and compatibility profiles that are crucial for synthetic planning. As an enol ether, its stability is highly dependent on the pH of the reaction medium.
Research into the vinyl moiety as a protecting group for hydroxyl functionalities demonstrates that vinyl ethers are generally stable under neutral and basic conditions. rsc.org This stability allows for a wide range of synthetic transformations to be carried out on other parts of the molecule without affecting the vinyloxy group. However, the group is labile under acidic conditions, readily undergoing hydrolysis to the corresponding naphthol and acetaldehyde. rsc.org
The compatibility of the vinyloxy group extends to several widely used organometallic reactions. Studies have shown that the vinyl ether moiety is tolerant of conditions typically employed in Suzuki and Sonogashira cross-coupling reactions. rsc.org Furthermore, it is compatible with the use of strong nucleophiles such as Grignard reagents. rsc.org This broad compatibility makes this compound a useful intermediate, allowing for modifications at other positions of the naphthalene ring or derivatization of the vinyl group itself.
The following table summarizes the stability of a model alkyl vinyl ether, which serves as an analogue for this compound, under various conditions, highlighting the compatibility of the vinyloxy functional group.
Table 1: Stability of Vinyloxy Group Under Various Reagent Conditions
| Entry | Reagent/Condition | Solvent | Stability |
|---|---|---|---|
| 1 | Pyridine | Toluene | Stable |
| 2 | Triethylamine (Et₃N) | Toluene | Stable |
| 3 | Potassium carbonate (K₂CO₃) | Methanol | Stable |
| 4 | Sodium hydroxide (B78521) (NaOH) | Methanol | Stable |
| 5 | n-Butyllithium (n-BuLi) | Toluene | Stable |
| 6 | Grignard Reagent (PhMgBr) | Toluene | Stable |
| 7 | Lithium aluminum hydride (LiAlH₄) | Toluene | Stable |
| 8 | Palladium on carbon (Pd/C), H₂ | Toluene | Stable |
| 9 | Acetic Acid (AcOH) | Toluene | Unstable |
| 10 | Trifluoroacetic acid (TFA) | Toluene | Unstable |
Data derived from stability studies on a model alkyl vinyl ether compound.
Pauson-Khand Reaction (Relevant to Ethynyl-Vinyloxy-Naphthalene Derivatives)
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org This reaction is particularly valuable in the synthesis of complex polycyclic molecules. In the context of this compound derivatives, the intramolecular version of this reaction is of significant interest, specifically using substrates that contain both the vinyloxy group (acting as the alkene component) and an appropriately tethered alkyne.
Recent research has explored the use of alkynylphenyl vinyl ethers, which are structurally analogous to ethynyl-vinyloxy-naphthalene derivatives, as substrates for the intramolecular Pauson-Khand reaction. rsc.org These benzo-fused 1,7-enyne systems can undergo cyclization to produce complex tricyclic cyclopentabenzofuranone scaffolds, which are present in various natural products and medicinally relevant molecules. rsc.org
The reaction is typically mediated by a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈), which acts as both a catalyst and a source of carbon monoxide. wikipedia.org Studies have shown that performing the reaction under continuous flow conditions with forced temperature and pressure can be advantageous. rsc.org These intensified conditions, applied over a short reaction time, can minimize substrate decomposition and facilitate the formation of the desired Pauson-Khand adduct, which may be difficult to achieve under standard batch conditions. rsc.org
The success and yield of the reaction are influenced by the substitution pattern on the enyne substrate. Research indicates that substrates with substitution at the internal position of the vinyl ether double bond and on the internal alkyne tend to provide better yields of the cyclized product. rsc.org
Table 2: Intramolecular Pauson-Khand Reaction of Alkynylphenyl Vinyl Ether Derivatives
| Substrate | R¹ (Alkyne) | R² (Alkene) | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2-(phenylethynyl)phenyl vinyl ether | Phenyl | H | Co₂(CO)₈ | Flow, 150 °C, 10 bar | Tricyclic cyclopentabenzofuranone | 40 |
| 2-(hex-1-yn-1-yl)phenyl vinyl ether | Butyl | H | Co₂(CO)₈ | Flow, 150 °C, 10 bar | Tricyclic cyclopentabenzofuranone | 25 |
| 2-(phenylethynyl)phenyl prop-1-en-2-yl ether | Phenyl | Methyl | Co₂(CO)₈ | Flow, 150 °C, 10 bar | Tricyclic cyclopentabenzofuranone | 65 |
This table presents representative data for analogous alkynylphenyl vinyl ether substrates to illustrate the reaction's scope and outcomes. rsc.org
This methodology demonstrates the utility of the vinyloxy group as a competent alkene component in the Pauson-Khand reaction, enabling the efficient construction of complex fused-ring systems derived from aromatic precursors like naphthalene.
Polymerization Science of 1 Vinyloxy Naphthalene and Its Derivatives
Cationic Polymerization
Cationic polymerization is the most effective method for polymerizing vinyl ethers, a class of monomers to which 1-(vinyloxy)naphthalene belongs. This chain-growth polymerization process is initiated by electrophilic species, such as Lewis acids or protonic acids, which attack the electron-rich vinyl group. nih.gov This creates a propagating carbocation at the chain end, which is stabilized by the adjacent oxygen atom of the ether group. The polymer chain grows through the sequential addition of monomer units to this active center. nih.gov However, the high reactivity of the propagating carbocationic species makes the polymerization susceptible to side reactions, such as chain transfer and termination, which can hinder the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. nih.gov
Living Cationic Polymerization for Controlled Polymer Architectures
Living polymerization is a technique that proceeds in the absence of irreversible chain transfer and termination steps. wikipedia.org This control enables the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and complex architectures like block copolymers and star polymers. wikipedia.org For vinyl ethers, achieving a living cationic polymerization requires the careful stabilization of the highly reactive propagating carbocation to prevent undesirable side reactions. nih.gov
While specific studies on the living cationic polymerization of this compound are not extensively detailed in the literature, a close analog, 2-(2-naphthoxy)ethyl vinyl ether (βNpOVE), has been successfully polymerized in a living manner. researchgate.net This system serves as an excellent model for understanding the requirements for the controlled polymerization of naphthalene-containing vinyl ethers. The success of this polymerization was confirmed by experiments showing that the polymer's molecular weight increased linearly after the sequential addition of a fresh monomer feed to the completed reaction, indicating that the polymer chain ends remained active. researchgate.netrsc.org
Lewis acids are essential components of the initiating systems used for the cationic polymerization of vinyl ethers. They act as co-initiators, activating an initiator (or "cationogen") to generate the initial carbocationic species that starts the polymerization chain. In living polymerization systems, the choice and combination of Lewis acid and other additives are critical for taming the reactivity of the propagating species. nih.gov
For the living polymerization of the model compound 2-(2-naphthoxy)ethyl vinyl ether (βNpOVE), a base-assisted initiating system employing a Lewis acid was utilized. researchgate.net Specifically, the system consisted of ethylaluminum sesquichloride (Et1.5AlCl1.5) as the Lewis acid co-initiator, used in conjunction with a weak Lewis base such as 1,4-dioxane (B91453) or ethyl acetate. researchgate.net The role of the added base is to reversibly stabilize the propagating carbocation, likely by coordinating with it. This shifts the equilibrium from the highly reactive free carbocation towards a dormant, less reactive species, thereby suppressing side reactions like chain transfer and termination and allowing for controlled chain growth. wikipedia.org This strategy is a cornerstone of modern living cationic polymerization of vinyl ethers.
| Initiating System Components | Monomer | Solvent | Temperature (°C) | Outcome |
| Et1.5AlCl1.5 / 1,4-Dioxane | 2-(2-naphthoxy)ethyl vinyl ether | Toluene | 0 | Living Polymerization |
| Et1.5AlCl1.5 / Ethyl Acetate | 2-(2-naphthoxy)ethyl vinyl ether | Toluene | 0 | Living Polymerization |
This table summarizes the successful initiating systems for the living cationic polymerization of a naphthalene-containing vinyl ether, which serves as a model for this compound. researchgate.net
The structure of the monomer's side-chain has a profound impact on its polymerizability and the conditions required for a controlled reaction. In the case of this compound, the bulky and electron-rich naphthalene (B1677914) ring is the dominant functional group. Aromatic rings, particularly those with high electron density like naphthalene, can undergo electrophilic substitution reactions. researchgate.net During cationic polymerization, the propagating carbocation at the chain end is a strong electrophile and can potentially attack the naphthalene rings of other monomer units or polymer chains in an intermolecular or intramolecular Friedel-Crafts reaction. Such events act as termination or branching reactions, leading to a loss of control over the polymerization. researchgate.net
Studies on the cationic polymerization of 6-tert-butoxy-2-vinylnaphthalene have shown that these unwanted Friedel-Crafts reactions are prevalent at higher temperatures (e.g., 0 °C) but can be suppressed by conducting the polymerization at lower temperatures (e.g., -30 °C). researchgate.net The successful living polymerization of 2-(2-naphthoxy)ethyl vinyl ether at 0 °C using a stabilized system highlights the effectiveness of Lewis bases in preventing these side reactions, even at moderate temperatures. researchgate.net The ether linkage and ethyl spacer in this monomer may also provide sufficient flexibility and distance between the propagating center and the naphthalene ring, further reducing the likelihood of intramolecular side reactions compared to monomers where the vinyl group is directly attached to the aromatic ring.
Homopolymerization and Copolymerization Strategies
Homopolymerization of this compound via living cationic methods, guided by the principles established for its analogs, would yield well-defined poly(this compound). The living nature of the polymerization is particularly advantageous for copolymerization, as it allows for the synthesis of block copolymers with precisely controlled segment lengths.
Block copolymers can be synthesized by the sequential addition of different monomers. For instance, after the living polymerization of this compound is complete, a second vinyl ether monomer with different properties (e.g., a hydrophilic monomer like 2-hydroxyethyl vinyl ether or a monomer with a long alkyl chain like octadecyl vinyl ether) could be added to the reactor. rsc.orgsemanticscholar.org The still-active poly(this compound) chains would then initiate the polymerization of the second monomer, resulting in the formation of a diblock copolymer. This strategy allows for the combination of the unique properties of the naphthalene-containing block (e.g., high refractive index, aromatic interactions) with other desired functionalities, creating tailored amphiphilic or functional materials. nih.gov
Formation of Stimuli-Responsive Polymeric Materials
Stimuli-responsive polymers are "smart" materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. taylorfrancis.com These stimuli can include temperature, pH, light, or the presence of specific chemical species. taylorfrancis.com Polymers derived from this compound are promising candidates for such materials due to the unique properties of the naphthalene side-chain.
The large, planar, and hydrophobic naphthalene groups can engage in strong π-π stacking interactions. These non-covalent interactions can play a crucial role in the self-assembly of the polymer chains in solution. nih.gov It is conceivable that the solubility and conformation of poly(this compound) could be highly sensitive to solvent composition or temperature. For example, in certain solvent systems, the polymer might exhibit a lower critical solution temperature (LCST), where it phase-separates from the solution upon heating due to the disruption of polymer-solvent interactions and the dominance of hydrophobic interactions between the naphthalene groups. nih.gov Furthermore, the naphthalene moiety can form charge-transfer complexes with suitable electron-acceptor or electron-donor molecules, suggesting that the polymer's properties could be tuned by the addition of specific chemical guests. nih.gov Covalent incorporation of such naphthalene-containing polymers into larger material networks can translate these molecular-level responses into macroscopic changes in material properties. mdpi.com
Anionic Polymerization
Anionic polymerization is a chain-growth polymerization method suitable for vinyl monomers that possess strong electronegative or electron-withdrawing groups. eresearchco.com The process is initiated by a nucleophilic attack on the monomer, resulting in the formation of a propagating carbanion. eresearchco.com This technique is renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic often referred to as living polymerization. uni-bayreuth.de In a living polymerization, the chain ends of the polymers retain their reactivity for an extended period, allowing for continued propagation without termination and transfer reactions. uni-bayreuth.de
Common initiators for anionic polymerization include alkyllithium compounds, which are highly reactive and soluble in hydrocarbon solvents, as well as alkali metal complexes like sodium naphthalene. eresearchco.comuni-bayreuth.de The choice of solvent is crucial; polar solvents like tetrahydrofuran (B95107) (THF) can accelerate the initiation and propagation steps by solvating the carbanions and reducing ion-pair aggregation. uni-bayreuth.de Monomers with substituents that can stabilize the negative charge through delocalization, such as phenyl (-C₆H₅), are particularly amenable to this polymerization method. eresearchco.com Given the naphthalene moiety, this compound and its derivatives are suitable candidates for controlled polymerization via anionic techniques.
Self-Alternating Polymerization Mechanisms
Achieving a perfectly alternating sequence of different monomer units is a significant goal in polymer synthesis. One advanced mechanism to achieve this involves the use of "template monomers" where two distinct polymerizable groups are held in close proximity on a rigid molecular scaffold. researchgate.net A naphthalene backbone can serve as such a scaffold. researchgate.net
In this approach, two different vinyl functions, for example, could be placed at adjacent positions on the naphthalene ring. During polymerization, the rigid structure of the naphthalene template forces the propagating chain to add the two monomer types in a strictly alternating fashion through intramolecular propagation. researchgate.net This method has been shown to yield linear polymers with highly alternating sequences, often exceeding 80%, while suppressing the formation of homo triad (B1167595) sequences (e.g., M-M-M). researchgate.net After polymerization, the naphthalene template can potentially be cleaved from the polymer backbone, leaving a sequence-controlled polymer. researchgate.net This strategy represents a powerful method for creating macromolecules with precisely ordered monomer arrangements, mimicking the complexity of biological polymers. researchgate.net
Graft Copolymer Synthesis via Combined Anionic and Cationic Polymerizations
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized using a combination of different living polymerization techniques. The synthesis of a graft copolymer using both anionic and cationic methods allows for the combination of monomers with opposing electronic requirements into a single molecular architecture. A common strategy is the "grafting-from" approach, where a pre-existing polymer backbone is functionalized with sites capable of initiating the polymerization of a second monomer.
For instance, a backbone could be synthesized via living cationic polymerization. The resulting polymer can then be chain-end functionalized to create sites that can initiate anionic polymerization. Alternatively, a polymer backbone can be created containing reactive groups that can be chemically transformed into anionic initiators. For example, polypropylene (B1209903) backbones containing p-methylstyrene units have been metalated to create stable benzylic anions. psu.edu These anionic sites on the backbone can then initiate the living anionic graft-from polymerization of an anionically polymerizable monomer, such as a vinyloxy naphthalene derivative, at ambient temperature. psu.edu This sequential combination of polymerization methods enables the synthesis of well-defined graft copolymers where the molecular weight of the backbone, the length of the grafts, and the graft density can be controlled. psu.edunih.gov
Thermal Polymerization Considerations and Inhibition
Derivatives of vinylnaphthalene exhibit a significant tendency to undergo thermal polymerization, which is polymerization initiated by heat in the absence of an external initiator. elsevierpure.com The chemical structure of 2-vinylnaphthalene (B1218179) is similar to styrene (B11656), suggesting that its thermal polymerization proceeds through the Mayo mechanism. elsevierpure.com However, studies have shown that the propensity for thermal polymerization is markedly increased by the presence of the fused naphthalene ring. elsevierpure.com
A kinetic analysis comparing the thermal polymerization of 2-vinylnaphthalene to that of styrene revealed that the observed rate constant for 2-vinylnaphthalene was an order of magnitude greater. elsevierpure.com Furthermore, an Arrhenius analysis indicated that the activation energy for the thermal polymerization of 2-vinylnaphthalene is approximately 30 kJ/mol lower than that of styrene. elsevierpure.com This lower energy barrier and higher rate constant mean that spontaneous polymerization can occur readily upon heating. This high reactivity poses a challenge for controlled polymerization processes. Standard inhibitors or control agents used in stable free-radical polymerization (SFRP), such as 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO), have been found to be ineffective in controlling the polymerization of 2-vinylnaphthalene, as the rate of monomer disappearance under controlled conditions was identical to the rate under purely thermal conditions. elsevierpure.com
Structure-Property Relationships in Polymeric Materials derived from Vinyloxy Naphthalenes
The properties of polymers derived from vinyloxy naphthalenes are directly influenced by their molecular structure, particularly the rigid and bulky naphthalene group.
Thermal Stability The incorporation of the aromatic naphthalene rings into the polymer backbone is expected to impart significant thermal stability and a high glass transition temperature (Tg). The restricted chain mobility due to the rigid structure generally leads to polymers that maintain their structural integrity at elevated temperatures. researchgate.net Thermal analysis of block copolymers containing poly(2-vinylnaphthalene) has been performed using differential scanning calorimetry (DSC) to determine their glass transition temperatures. polymersource.ca Polymers with rigid backbones often exhibit high char yields when analyzed by thermogravimetric analysis (TGA), indicating resistance to decomposition. researchgate.net
Solubility The solubility of polymers is a critical property for processing and characterization. As an analogue, poly(2-vinylnaphthalene) has been shown to be soluble in a range of organic solvents while being insoluble in others. This behavior is expected to be similar for polymers of this compound.
| Solvent Type | Solubility | Examples |
|---|---|---|
| Good Solvents | Soluble | DMF, THF, Toluene, CHCl₃ polymersource.capolymersource.ca |
| Poor Solvents (Precipitants) | Insoluble | Methanol, Ethanol, Water, Hexanes polymersource.capolymersource.ca |
Optical Properties The naphthalene moiety is a well-known fluorophore, and its presence in the polymer chain imparts distinct optical properties. Copolymers that incorporate naphthalene-containing structures are studied for their photoluminescent behavior, including their absorption and emission characteristics. nih.gov The molecular conformation of the polymer in solution or in the solid state plays a critical role in its fluorescent properties. nih.gov The rigid structure can influence inter- and intra-chain interactions, which in turn affect the quantum yield of fluorescence. Therefore, polymers derived from this compound are expected to be fluorescent materials with potential applications in optical and electronic devices.
Spectroscopic Characterization Methodologies for 1 Vinyloxy Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(vinyloxy)naphthalene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of this compound provides distinct signals for the protons of the vinyloxy group and the naphthalene (B1677914) ring system. The vinyloxy group gives rise to a characteristic AMX spin system, consisting of three signals:
A doublet of doublets for the proton on the carbon double-bonded to the oxygen (H-α), typically found furthest downfield of the vinyl protons due to the deshielding effect of the adjacent oxygen atom.
Two distinct signals for the terminal geminal protons (H-β, cis and trans), each appearing as a doublet of doublets. The trans proton usually resonates at a slightly higher chemical shift than the cis proton.
The seven protons of the naphthalene ring appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-donating vinyloxy substituent, which tends to increase the electron density, particularly at the ortho and para positions, causing upfield shifts for these protons relative to unsubstituted naphthalene.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Vinyloxy H-α | 6.5 - 7.0 | dd |
| Vinyloxy H-β (trans) | 4.6 - 5.0 | dd |
| Vinyloxy H-β (cis) | 4.3 - 4.7 | dd |
Note: Values are predictions based on typical ranges for aryl vinyl ethers and substituted naphthalenes.
The ¹³C NMR spectrum provides information on all twelve carbon atoms in the this compound molecule. The two carbons of the vinyloxy group are readily identifiable:
The α-carbon (C-α), directly attached to the oxygen, is significantly deshielded and appears in the 145-155 ppm range.
The terminal β-carbon (C-β) is more shielded and resonates further upfield, typically between 90 and 100 ppm.
The ten carbons of the naphthalene ring produce signals in the aromatic region (approximately 110-155 ppm). The carbon atom directly attached to the vinyloxy group (C-1) is the most deshielded of the naphthyl carbons due to the electronegativity of the oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Vinyloxy C-α | 145 - 155 |
| Vinyloxy C-β | 90 - 100 |
| Naphthyl C-1 | 150 - 155 |
Note: Values are predictions based on typical ranges for aryl vinyl ethers and substituted naphthalenes.
For unambiguous assignment of all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques are invaluable. While specific data for this compound is not widely published, the application of these techniques to related aryl vinyl ethers is well-established. nih.gov
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing connectivity across multiple bonds. nih.gov It reveals correlations between protons and carbons that are two or three bonds apart. For instance, it can show a correlation between the vinyloxy H-α proton and the naphthyl C-1 carbon, confirming the attachment point of the vinyloxy group.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. nih.gov This is particularly useful for determining stereochemistry and preferred conformations. For this compound, a NOESY experiment could show a correlation between the vinyloxy H-α and the H-2 proton on the naphthalene ring, providing insight into the molecule's conformation around the C-O bond.
The conformation of this compound, specifically the orientation of the vinyl group relative to the naphthalene ring, can be investigated using NMR data. The molecule likely exists in a conformational equilibrium between a planar and a non-planar arrangement. The analysis of through-space interactions via NOESY experiments is a primary tool for this purpose. researchgate.net For example, the presence and intensity of a NOE signal between the vinyl H-α and the naphthyl H-2 proton would indicate a preference for a conformation where these protons are close in space. Additionally, subtle changes in the chemical shifts of the naphthyl protons upon introduction of the vinyloxy group can provide clues about the anisotropic shielding effects, which are dependent on the average conformation.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. wikipedia.org
The IR spectrum is expected to show strong absorption bands corresponding to:
C-O-C asymmetric stretching of the ether linkage, typically in the region of 1200-1250 cm⁻¹.
C=C stretching of the vinyl group, which appears around 1640 cm⁻¹.
=C-H bending vibrations of the vinyl group, with out-of-plane bends being particularly characteristic in the 900-1000 cm⁻¹ region.
Aromatic C=C stretching vibrations from the naphthalene ring, appearing as a series of bands in the 1450-1600 cm⁻¹ range.
Aromatic C-H stretching just above 3000 cm⁻¹.
Raman spectroscopy provides complementary information. libretexts.org Aromatic ring vibrations, particularly the ring "breathing" modes, often give rise to strong and sharp signals in the Raman spectrum, which are characteristic of the naphthalene skeleton. researchgate.net The C=C stretching of the vinyl group is also typically Raman active.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | IR, Raman | > 3000 |
| Vinyl C=C Stretch | IR, Raman | ~1640 |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |
| C-O-C Asymmetric Stretch | IR | 1200 - 1250 |
| Vinyl =C-H Out-of-Plane Bend | IR | 900 - 1000 |
Note: Values are based on characteristic frequencies for known functional groups and naphthalene derivatives. nasa.govscispace.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the naphthalene ring system, which is known to have characteristic absorption bands. The presence of the vinyloxy substituent, an auxochrome, is expected to modify these absorptions.
Naphthalene itself typically displays two main absorption bands in the UV region, arising from π→π* transitions. researchgate.net
A strong absorption band (the ¹Lₐ band) is observed around 270-285 nm.
A weaker, fine-structured band (the ¹Lₑ band) appears at longer wavelengths, around 310-320 nm.
The vinyloxy group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. libretexts.org This is due to the extension of the conjugated π-system through the oxygen atom's lone pairs. Therefore, this compound will likely exhibit its primary absorption maxima at wavelengths longer than those of unsubstituted naphthalene.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Transition | Predicted λ_max (nm) |
|---|---|
| ¹Lₐ Band (π→π*) | 280 - 300 |
Note: Values are predictions based on the known spectrum of naphthalene and the expected effects of an auxochronic substituent. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, electron impact ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions.
The fragmentation of this compound in mass spectrometry is expected to follow pathways characteristic of both naphthalene and vinyl ether moieties. The molecular ion peak for this compound (C₁₂H₁₀O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Key fragmentation pathways for aromatic compounds like naphthalene often involve the loss of small, stable molecules or radicals. libretexts.org The dissociation of the naphthalene radical cation itself has been studied in detail, showing losses of H•, H₂, and C₂H₂ (acetylene). nih.gov For vinyl ethers, a characteristic fragmentation is the cleavage of the C-O bond. nih.govacs.orgacs.org
Therefore, the mass spectrum of this compound would likely exhibit a prominent molecular ion peak due to the stability of the aromatic system. libretexts.org Expected fragmentation could include:
Loss of the vinyl group (•CH=CH₂) or ethylene (CH₂=CH₂) to give a naphthoxy cation or radical cation.
Cleavage of the ether bond to form a naphthyl cation (m/z 127 or 128) and a vinyloxy radical. nih.govnist.gov
Loss of a formyl radical (•CHO) or carbon monoxide (CO) following rearrangement.
Fragmentation of the naphthalene ring system, such as the loss of acetylene (B1199291) (C₂H₂), leading to ions like m/z 102. nih.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Potential Origin |
|---|---|---|
| 170 | [C₁₂H₁₀O]•+ | Molecular Ion |
| 142 | [C₁₀H₆O]•+ | Loss of C₂H₄ (ethene) |
| 141 | [C₁₁H₉O]+ | Loss of •CHO (formyl radical) after rearrangement |
| 128 | [C₁₀H₈]•+ | Naphthalene radical cation from cleavage |
| 127 | [C₁₀H₇]+ | Loss of •H from naphthalene cation nih.gov |
| 102 | [C₈H₆]•+ | Loss of C₂H₂ from naphthalene cation nih.gov |
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. The technique relies on the scattering of X-rays by the electron clouds of atoms in a crystal lattice, producing a unique diffraction pattern that can be used to reconstruct the three-dimensional arrangement of the atoms. libretexts.org
Single-Crystal X-ray Diffraction If a suitable single crystal of this compound can be grown, single-crystal XRD provides the most precise and unambiguous structural information. mdpi.com This includes exact bond lengths, bond angles, and torsional angles within the molecule. It also reveals details about the packing of molecules in the crystal lattice, including intermolecular interactions and the crystal's space group and unit cell dimensions. rsc.org For example, a study on a different naphthalene derivative revealed a monoclinic system with a P2₁/c space group. mdpi.com This level of detail is crucial for understanding structure-property relationships.
Powder X-ray Diffraction (PXRD) When single crystals are not available, powder X-ray diffraction (PXRD) is a valuable alternative. libretexts.orgnih.gov This technique uses a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). While it provides less detailed information than single-crystal XRD, PXRD is a powerful tool for:
Identifying crystalline phases and assessing sample purity. tandfonline.com
Determining the unit cell parameters of the crystal lattice. nih.gov
Gaining insights into the bulk material's crystalline nature. libretexts.orgacs.org
For aromatic hydrocarbons, PXRD patterns are highly characteristic, allowing for clear identification even among isomers. acs.org The analysis of PXRD data for a novel organic compound can sometimes allow for the determination of the crystal structure when single crystals cannot be grown. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.36 |
| b (Å) | 26.40 |
| c (Å) | 15.35 |
| β (°) | 96.6 |
| Volume (ų) | 2156 |
Other Advanced Spectroscopic Techniques
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study species that have unpaired electrons, such as free radicals or radical ions. libretexts.orgslideshare.net Since this compound in its ground state is a diamagnetic molecule with no unpaired electrons, it is ESR-silent. However, an ESR spectrum can be obtained from its radical anion or cation, which can be generated chemically (e.g., by reaction with an alkali metal) or electrochemically.
The ESR spectrum of the this compound radical anion would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. This is observed through hyperfine splitting, where the electron spin interacts with the magnetic moments of nearby nuclei (primarily ¹H). libretexts.org
For the naphthalene radical anion, the unpaired electron is delocalized over the entire aromatic system. The ESR spectrum is famously complex, showing a "quintet of quintets" which arises from the interaction of the electron with two distinct sets of four equivalent protons. slideshare.net The magnitude of the hyperfine splitting constants (aH) is directly proportional to the spin density at the carbon atom to which the proton is attached.
For the this compound radical, the vinyloxy substituent would break the symmetry of the naphthalene ring, leading to a more complex and lower-symmetry splitting pattern. Analysis of this pattern would reveal how the vinyloxy group perturbs the electronic structure and modifies the spin density distribution compared to the unsubstituted naphthalene radical. youtube.com
| Proton Position | Number of Equivalent Protons | Hyperfine Splitting Constant (aH) in Gauss (G) |
|---|---|---|
| α (1, 4, 5, 8) | 4 | ~5.0 |
| β (2, 3, 6, 7) | 4 | ~1.9 |
Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DFL) are highly sensitive spectroscopic techniques used to probe the electronic structure and dynamics of fluorescent molecules. Naphthalene and its derivatives are well-known for their strong fluorescence, making them excellent candidates for such studies. nih.gov
Laser-Induced Fluorescence (LIF) In an LIF experiment, a tunable laser excites the molecule from its ground electronic state to a specific vibrational level of an excited electronic state. optica.orgitrcweb.org The total fluorescence emitted as the molecule relaxes is then collected. By scanning the laser's wavelength, an excitation spectrum is obtained, which maps the vibrational energy levels of the excited state. LIF is an extremely sensitive technique for detecting trace amounts of fluorescent species. optica.orgpsu.edu Studies on naphthalene have used LIF to measure fluorescence quantum yields and lifetimes under various conditions. nih.govresearchgate.net
Dispersed Fluorescence (DFL) In DFL spectroscopy, the laser wavelength is fixed to excite a specific vibronic transition. The resulting fluorescence is then passed through a monochromator and dispersed onto a detector, yielding an emission spectrum. This spectrum reveals the vibrational energy levels of the ground electronic state, as the excited molecule emits photons to relax to various ground-state vibrational levels.
For this compound, these techniques could be used to:
Precisely determine the energies of its excited electronic states.
Map the vibrational frequencies in both the ground and excited electronic states.
Study the influence of the vinyloxy substituent on the photophysical properties (e.g., fluorescence lifetime, quantum yield) of the naphthalene chromophore. niscpr.res.inmdpi.com
Investigate energy transfer processes and interactions with solvent molecules. nih.gov
The combination of LIF and DFL provides a comprehensive picture of the molecule's electronic and vibrational landscape.
An article on the theoretical and computational chemistry of this compound, as specified by the provided outline, cannot be generated at this time.
Extensive searches for scholarly articles and research data pertaining to "this compound" within the specific contexts of Density Functional Theory (DFT) applications, high-level ab initio methods such as CBS-QB3, and detailed mechanistic pathway elucidations involving this compound did not yield relevant information.
The conducted searches aimed to locate studies on:
Quantum Chemical Calculations: Specifically, DFT and CBS-QB3 studies applied directly to this compound.
Mechanistic Pathway Elucidation: Investigations into the activation barriers, reaction intermediates, the role of catalytic species like the fluoride (B91410) anion, and catalyst-substrate interaction models for reactions involving this compound.
The available literature focuses on related but distinct subjects, such as computational studies of naphthalene, general vinyl ethers, or different catalytic systems. This information does not meet the strict requirement to focus solely on this compound as outlined. Consequently, without specific research data on this compound, it is not possible to produce a scientifically accurate and thorough article that adheres to the requested structure and content.
Theoretical and Computational Chemistry Studies of 1 Vinyloxy Naphthalene
Conformational Analysis and Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for 1-(vinyloxy)naphthalene are not extensively documented in publicly available research, the conformational behavior of the vinyloxy group attached to an aromatic system can be inferred from studies on analogous molecules like vinyl ethers and vinyl esters. MD simulations on an atomistic scale are powerful tools to understand the dynamic behavior and thermodynamic properties of molecules.
For instance, MD simulations have been successfully employed to investigate the crosslinking of vinyl ester resins. msstate.edusemanticscholar.org These studies, while focused on polymerization, provide insights into the rotational and vibrational motions of the vinyl group. Such simulations typically involve defining a force field (like OPLS-AA) to describe the interatomic potentials and then solving Newton's equations of motion for the system. longdom.org By analyzing the trajectories of the atoms over time, properties such as conformational preferences, rotational energy barriers, and the flexibility of the vinyloxy linkage to the naphthalene (B1677914) ring can be determined.
In the case of this compound, a key conformational aspect would be the dihedral angle between the plane of the naphthalene ring and the plane of the vinyl group. This rotation around the C(naphthalene)-O bond would likely have a low energy barrier, allowing for a range of conformations. MD simulations could reveal the most populated conformational states and the timescale of transitions between them. Furthermore, simulations in different solvents could elucidate the influence of the environment on the conformational equilibrium.
Studies on poly(vinyl methyl ether) (PVME) in aqueous solutions have demonstrated the utility of MD simulations in understanding polymer hydration structures and conformational changes. longdom.orgembuni.ac.keresearchgate.net These studies show how water molecules can interact with the ether oxygen and influence the polymer's conformation. embuni.ac.keresearchgate.net Similarly, MD simulations of this compound in an aqueous environment could provide a detailed picture of its hydration shell and how hydrogen bonding affects its structure and dynamics.
A hypothetical molecular dynamics simulation of this compound would likely show significant flexibility in the vinyloxy substituent. The primary modes of motion would include the aforementioned rotation around the C-O bond and the wagging and rocking of the vinyl group relative to the naphthalene core. The table below outlines the expected conformational parameters that would be investigated in such a simulation.
| Parameter | Description | Expected Behavior |
| Dihedral Angle (Cα-Cβ-O-C1) | Rotation around the bond connecting the oxygen to the naphthalene ring. | Multiple low-energy conformers are expected, with the planar or near-planar conformations likely being the most stable due to potential π-conjugation. |
| Bond Angles | Angles involving the atoms of the vinyloxy group and their connection to the naphthalene ring. | Fluctuations around equilibrium values, influenced by steric interactions and electronic effects. |
| Radial Distribution Functions | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. | In aqueous solution, a high probability of finding water molecules near the oxygen atom due to hydrogen bonding potential. |
Electronic Structure Analysis and Spectroscopic Property Prediction
The electronic structure of this compound can be thoroughly investigated using quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods. samipubco.comsamipubco.com These calculations provide fundamental insights into the molecule's properties, including the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.
A key aspect of the electronic structure is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. samipubco.com For the parent naphthalene molecule, quantum computing analysis using DFT with various basis sets has determined the HOMO-LUMO gap to be around 4.75 eV. samipubco.comsamipubco.com The introduction of the vinyloxy group at the 1-position is expected to influence this gap. The oxygen atom's lone pairs can donate electron density to the naphthalene ring, likely raising the HOMO energy and potentially lowering the HOMO-LUMO gap, which would shift its absorption spectrum to longer wavelengths.
Computational methods can also predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental data from Fourier Transform-Infrared (FT-IR) and Raman spectroscopy. nih.gov For a related molecule, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations have been used to assign vibrational modes, including the C-H stretching and bending vibrations of the naphthalene ring. nih.gov Similar calculations for this compound would allow for a detailed assignment of its vibrational spectrum.
The table below presents a hypothetical comparison of the calculated electronic properties of naphthalene and the expected properties of this compound based on the influence of the vinyloxy substituent.
| Property | Naphthalene (Calculated) | This compound (Predicted) | Method of Calculation |
| HOMO Energy | ~ -6.13 eV | Higher (less negative) | DFT/aug-cc-pVQZ samipubco.com |
| LUMO Energy | ~ -1.38 eV | Similar or slightly lower | DFT/aug-cc-pVQZ samipubco.com |
| HOMO-LUMO Gap | ~ 4.75 eV | Smaller | DFT/aug-cc-pVQZ samipubco.comsamipubco.com |
| Dipole Moment | 0 D | Non-zero | DFT |
Furthermore, theoretical calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. For naphthalene, the main absorption bands are well-characterized. The vinyloxy substituent would likely cause a red-shift (a shift to longer wavelengths) in these absorption bands due to the extension of the conjugated π-system.
Aromaticity and Noncovalent Interaction Studies (General to Naphthalene Systems)
Noncovalent interactions play a crucial role in the supramolecular chemistry of naphthalene-containing systems. nih.govacs.org These interactions, which include π-π stacking, C-H···π interactions, and hydrogen bonding, govern how these molecules interact with each other and with other molecules in their environment. nih.govresearchgate.net Computational studies have been instrumental in characterizing the geometry and energetics of these weak interactions.
For example, ab initio and DFT calculations have been used to study the interaction between naphthalene and small molecules like water (H₂O) and hydrogen sulfide (B99878) (H₂S). acs.orgnih.gov These studies have shown that water can interact with the π-cloud of the naphthalene ring, with a calculated interaction energy of approximately -2.95 kcal/mol. acs.org The presence of the vinyloxy group in this compound would introduce an additional site for noncovalent interactions, namely the oxygen atom, which can act as a hydrogen bond acceptor.
Molecular dynamics simulations of microhydrated naphthalene have revealed the dynamic nature of water molecules on the aromatic surface, where they are not static but rather diffuse across the plane. nih.gov This highlights the complex interplay of forces that govern these interactions. nih.gov
The table below summarizes the types of noncovalent interactions that are significant in naphthalene systems and how they might be influenced by the presence of a vinyloxy group.
| Interaction Type | Description | Influence of Vinyloxy Group |
| π-π Stacking | Attraction between the π-systems of two parallel naphthalene rings. | The vinyloxy group may introduce steric hindrance, affecting the optimal stacking geometry. The modified electron distribution could also alter the electrostatic component of the interaction. |
| C-H···π Interaction | Interaction between a C-H bond and the π-electron cloud of the naphthalene ring. | The electron-rich nature of the vinyloxy-substituted ring may enhance this interaction. |
| Hydrogen Bonding | Interaction of a hydrogen bond donor with the π-system or, in the case of this compound, with the ether oxygen. | The oxygen atom provides a strong hydrogen bond acceptor site, which would be a primary mode of interaction with protic solvents or other hydrogen bond donors. |
| London Dispersion Forces | Weak attractive forces arising from temporary fluctuations in electron density. | These forces are always present and contribute significantly to the overall stability of noncovalent complexes. researchgate.net |
Advanced Materials Applications and Functionalization Strategies
Synthesis of Functionalized Vinyl Ethers and Monomers
The synthesis of functionalized vinyl ethers is a critical step in the development of advanced polymeric materials. These monomers can be designed to incorporate a variety of chemical groups, enabling the resulting polymers to have specific properties and functionalities.
The introduction of diverse functional groups onto a vinyl ether monomer can be achieved through several synthetic strategies. Generally, this involves the reaction of a functionalized alcohol with a vinyl ether source, such as ethyl vinyl ether, often through a transetherification reaction. researchgate.net For 1-(vinyloxy)naphthalene, this would conceptually involve the synthesis of substituted naphthols that are subsequently vinylated.
Palladium-Catalyzed Vinylation: This method allows for the direct vinylation of alcohols and phenols.
Base-Mediated Reactions: Reactions of naphthols with acetylene (B1199291) or vinyl halides under basic conditions.
A hypothetical data table for such compounds, were they to be synthesized, might look as follows. It is important to note that this table is illustrative and not based on published experimental data for this compound derivatives.
| Functional Group | Potential Synthetic Route | Potential Properties of Resulting Polymer |
| Hydroxyl (-OH) | Vinylation of a dihydroxynaphthalene | Increased hydrophilicity, potential for cross-linking |
| Carboxylic Acid (-COOH) | Vinylation of a carboxynaphthol | pH-responsiveness, improved adhesion |
| Amine (-NH2) | Vinylation of an aminonaphthol | pH-responsiveness, potential for further functionalization |
Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science, allowing for the modification of complex molecules at a late step in their synthesis. The vinyl ether group can be introduced to impart new properties or to serve as a handle for further chemical transformations.
While the concept of late-stage vinylation is well-established for various substrates, there is no specific information available in the scientific literature on the use of this compound as a reagent for the late-stage vinylation of complex molecules, such as pharmaceuticals. nih.gov Conceptually, a transvinylation reaction could be employed, where the vinyloxy group from this compound is transferred to a hydroxyl group on a target molecule.
Tailored Polymeric Materials from Vinyloxy Naphthalenes
The polymerization of vinyloxy naphthalenes would be expected to yield polymers with unique properties stemming from the rigid and aromatic naphthalene (B1677914) side chains. These properties could be tailored for specific high-performance applications.
Polymers derived from vinyl ethers are known for their application in adhesives, paints, and coatings, often due to their good film-forming properties and chemical resistance. google.comrsc.org The incorporation of a naphthalene group could potentially enhance thermal stability and refractive index, which are desirable properties in certain coatings.
Despite these potential advantages, there is a lack of specific research on the use of poly(this compound) in these applications. General characteristics of vinyl ether polymers that make them suitable for such applications include:
Cationic Polymerization: Vinyl ethers readily undergo cationic polymerization, allowing for the synthesis of well-defined polymers.
Low Toxicity: Many vinyl ether polymers exhibit low toxicity, making them suitable for a range of consumer and industrial products. nih.gov
A comparative table of properties for different polymer types used in coatings is presented below for context. The properties for poly(this compound) are hypothetical due to the absence of experimental data.
| Polymer Type | Key Advantages in Coatings | Potential Properties of Poly(this compound) |
| Polyacrylates | Good weatherability, clarity | High refractive index, good thermal stability |
| Polyurethanes | Toughness, flexibility, abrasion resistance | Potentially high hardness and scratch resistance |
| Epoxy Resins | Excellent adhesion, chemical resistance | Good chemical resistance, high glass transition temperature |
Stimuli-responsive polymers are "smart" materials that undergo a significant change in their properties in response to external stimuli such as pH or temperature. nih.govmdpi.comresearchgate.netacs.orgrsc.org This behavior is typically achieved by incorporating functional groups that can respond to these stimuli.
There is no specific research available on the synthesis or properties of stimuli-responsive polymers derived from this compound. To create such a polymer, one would need to copolymerize this compound with a functional monomer that imparts the desired responsiveness. For example:
pH-Responsiveness: Copolymerization with a monomer containing acidic (e.g., carboxylic acid) or basic (e.g., amine) groups would be necessary. mdpi.commdpi.comrsc.org
Thermosensitivity: Copolymerization with monomers like N-isopropylacrylamide (NIPAM) or oligo(ethylene glycol) methyl ether methacrylate (OEGMA) could induce a lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior. researchgate.netnih.gov
Polymers with high refractive indices and good optical transparency are sought after for applications in lenses, optical films, and other photonic devices. mtak.humdpi.comazooptics.comfiveable.me The presence of the bulky, electron-rich naphthalene group in poly(this compound) would be expected to result in a high refractive index.
While there is no direct data on the optical properties of poly(this compound), related polymers containing naphthalene moieties often exhibit high refractive indices. For instance, poly(1-vinylnaphthalene) is noted for its optical properties. It is important to distinguish that poly(1-vinylnaphthalene) has a different chemical structure and, therefore, different properties than the hypothetical poly(this compound).
The following table provides a general comparison of the refractive indices of various polymers to illustrate where a naphthalene-containing polymer might be positioned.
| Polymer | Refractive Index (n_D) |
| Polydimethylsiloxane (PDMS) | ~1.40 |
| Polymethyl methacrylate (PMMA) | ~1.49 |
| Polycarbonate (PC) | ~1.58 |
| Polystyrene (PS) | ~1.59 |
Polymers for Well-Defined and Multifunctional Materials
The synthesis of polymers with precise control over molecular weight, architecture, and functionality is crucial for their application in high-performance materials. While direct research on the polymerization of this compound is limited, the well-established field of vinyl ether polymerization provides a strong basis for predicting its behavior and potential. Cationic polymerization is the most common method for polymerizing vinyl ethers, and techniques such as living cationic polymerization can yield polymers with narrow molecular weight distributions and defined end-groups.
The naphthalene group in poly(this compound) would impart unique properties to the resulting polymer. The bulky and rigid nature of the naphthalene unit can be expected to increase the glass transition temperature (Tg) of the polymer, leading to materials with enhanced thermal stability. Furthermore, the aromatic rings can engage in π-π stacking interactions, influencing the polymer's morphology and potentially leading to self-assembly into ordered structures.
Functionalization of poly(this compound) could be achieved through post-polymerization modification, a versatile strategy for introducing a wide range of chemical functionalities. The ether linkage in the polymer backbone is generally stable, allowing for chemical transformations on the pendant naphthalene ring. Electrophilic aromatic substitution reactions, for instance, could be employed to introduce groups such as nitro, halogen, or acyl moieties, which can then be further converted into other functional groups. This approach allows for the creation of multifunctional materials where the polymer backbone provides the structural integrity, and the pendant functional groups impart specific properties like light-harvesting, sensing, or catalytic activity.
Table 1: Potential Properties and Functionalization of Poly(this compound)
| Property | Anticipated Effect of Naphthalene Moiety | Potential Functionalization Strategy | Introduced Functionality |
| Thermal Stability | Increased Tg due to rigidity | - | - |
| Morphology | π-π stacking leading to ordered structures | - | - |
| Optical Properties | Inherent fluorescence | Nitration followed by reduction | Amino groups for further modification |
| Chemical Reactivity | Susceptible to electrophilic substitution | Sulfonation | Sulfonic acid groups for ion-exchange |
| Solubility | Potentially soluble in aromatic solvents | Halogenation | Halogen atoms for cross-coupling reactions |
Building Blocks for Complex Organic Architectures
Beyond polymer science, this compound holds significant potential as a precursor for the synthesis of intricate organic molecules, including heterocycles and analogs of natural products. The vinyloxy group is a versatile functional handle that can participate in a variety of organic reactions.
Construction of Heterocycles
The electron-rich double bond of the vinyloxy group makes this compound a valuable participant in cycloaddition reactions, a powerful tool for the construction of heterocyclic rings. While specific examples involving this compound are not extensively documented, the reactivity of analogous aryl vinyl ethers in such transformations is well-established.
One of the most prominent applications would be in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the vinyl ether can act as the dienophile, reacting with a suitable diene to form a six-membered ring. The naphthalene moiety would be a substituent on the newly formed ring, allowing for the synthesis of complex, polycyclic aromatic systems. By choosing dienes containing heteroatoms, this strategy can be extended to the synthesis of various heterocycles.
Furthermore, 1,3-dipolar cycloadditions offer another avenue for heterocycle synthesis. Reaction of this compound with 1,3-dipoles such as nitrones, azides, or nitrile oxides could lead to the formation of five-membered heterocyclic rings like isoxazolidines, triazolines, or isoxazolines, respectively. These reactions often proceed with high regioselectivity and stereoselectivity, providing a straightforward route to complex heterocyclic scaffolds.
Table 2: Potential Cycloaddition Reactions of this compound for Heterocycle Synthesis
| Reaction Type | Reactant Partner | Resulting Heterocycle |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Substituted Cyclohexene |
| [4+2] Hetero-Diels-Alder | Dienes with Heteroatoms | Dihydropyrans, Dihydrothiopyrans |
| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine |
| 1,3-Dipolar Cycloaddition | Azide | Triazoline |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline |
Synthesis of Natural Product Analogs (via Vinyloxy-Naphthalene Derivatives)
The structural motifs present in natural products often serve as inspiration for the design of new therapeutic agents. While there is no direct evidence of this compound being used in the total synthesis of natural products, its derivatives, particularly those of vinylnaphthalene, have been utilized in the construction of complex molecular architectures reminiscent of natural compounds.
For instance, Diels-Alder reactions involving vinylnaphthalene derivatives have been employed to construct the core structures of various terpenes and steroids. The naphthalene unit can serve as a rigid scaffold upon which further stereocenters and functional groups are installed. By analogy, this compound could serve as a precursor to vinylnaphthalene derivatives through appropriate chemical transformations, or potentially be used directly in cycloaddition strategies to access key intermediates for natural product synthesis.
The vinyloxy group itself can be a precursor to other functional groups. For example, hydrolysis of the vinyl ether moiety under acidic conditions would yield a ketone, which can then be used in a variety of subsequent reactions, such as aldol condensations or Wittig reactions, to build up molecular complexity. This latent carbonyl functionality makes this compound a potentially valuable synthon in multi-step organic synthesis.
Q & A
Q. Why do some studies report negligible hepatotoxicity for this compound, while others highlight significant liver damage?
- Methodological Answer : Discrepancies may arise from differences in metabolic activation. Species-specific CYP450 isoforms (e.g., CYP2F2 in mice vs. CYP2A13 in humans) influence metabolite profiles. Reconcile data by comparing interspecies metabolic rates (in vitro microsomal assays) and adjusting for body surface area in dose extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
